Enzymatic Activity: LCAD Prefers (2S)-2-Methylpentadecanoyl-CoA Over Its (2R) Enantiomer
Purified human long-chain acyl-CoA dehydrogenase (LCAD) demonstrates high specific activity with (2S)-2-methylpentadecanoyl-CoA, while no activity is detectable with the (2R)-enantiomer [1]. This stark stereochemical contrast establishes the absolute requirement for the (2S)-form in functional studies of mitochondrial branched-chain fatty acid oxidation.
| Evidence Dimension | Specific activity of purified human LCAD |
|---|---|
| Target Compound Data | 340 mU/mg protein |
| Comparator Or Baseline | (2R)-2-methylpentadecanoyl-CoA: 0 mU/mg protein (no measurable activity) |
| Quantified Difference | Infinite fold difference (activity vs. no activity) |
| Conditions | In vitro enzyme assay using purified human LCAD protein. |
Why This Matters
This data directly informs procurement: only the (2S)-isomer is a functional substrate for LCAD; use of the (2R)-isomer will yield a false negative result.
- [1] Battaile, K. P., McBurney, M., Van Veldhoven, P. P., & Vockley, J. (1998). Human long chain, very long chain and medium chain acyl-CoA dehydrogenases are specific for the S-enantiomer of 2- methylpentadecanoyl-CoA. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1390(3), 333-338. View Source
